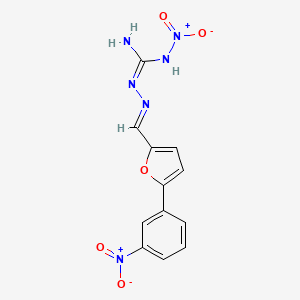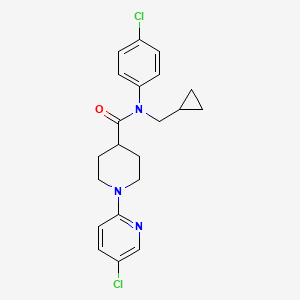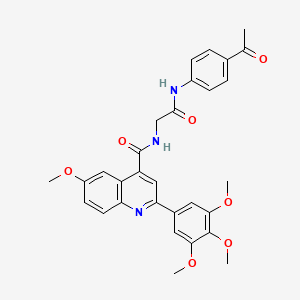![molecular formula C18H20N2O4S B10763803 1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid](/img/structure/B10763803.png)
1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML372 is a potent and selective modulator of the survival motor neuron protein. It has shown significant potential in increasing the levels of survival motor neuron protein in spinal muscular atrophy models. This compound has demonstrated good potency, pharmacokinetics, tolerance, and central nervous system penetration .
Métodos De Preparación
The synthesis of ML372 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions involving the formation of key intermediates and their subsequent functionalization .
Análisis De Reacciones Químicas
ML372 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
ML372 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the modulation of survival motor neuron protein levels.
Biology: It is used in cellular and animal models to investigate the role of survival motor neuron protein in spinal muscular atrophy.
Medicine: It has potential therapeutic applications in the treatment of spinal muscular atrophy by increasing the levels of survival motor neuron protein.
Industry: It is used in the development of new therapeutic agents targeting the survival motor neuron protein .
Mecanismo De Acción
ML372 exerts its effects by inhibiting the ubiquitination of the survival motor neuron protein, thereby increasing its stability and levels. The compound blocks the ubiquitination process, preventing the degradation of the survival motor neuron protein by the proteasome. This leads to an increase in the levels of survival motor neuron protein in muscle, spinal cord, and brain tissues .
Comparación Con Compuestos Similares
ML372 is unique in its ability to selectively modulate the survival motor neuron protein with good potency and central nervous system penetration. Similar compounds include:
SMN-C1: Another modulator of the survival motor neuron protein with different potency and pharmacokinetic profiles.
SMN-C2: A compound with similar effects but different chemical structure and properties.
ML372 stands out due to its superior pharmacokinetics, tolerance, and central nervous system penetration .
Propiedades
Fórmula molecular |
C18H20N2O4S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H20N2O4S/c21-17(22)12-4-6-20(7-5-12)18-19-11-16(25-18)13-2-3-14-15(10-13)24-9-1-8-23-14/h2-3,10-12H,1,4-9H2,(H,21,22) |
Clave InChI |
HAVNRFQWAXTDTI-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C(C=C2)C3=CN=C(S3)N4CCC(CC4)C(=O)O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dibromo-3'[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]-DL-thyronine](/img/structure/B10763725.png)
![tetrasodium;[[[(2R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763739.png)
![1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763740.png)

![(9R,10S,11S,13S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B10763755.png)
![N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763759.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-ethoxyethyl)-3-oxo-1H-isoindole-4-carboxamide](/img/structure/B10763765.png)

![N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B10763788.png)
![1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763797.png)
![6-(2,3-Dichlorobenzyl)-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10763798.png)


![[(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate](/img/structure/B10763812.png)